4-Ethylazepane
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Overview
Description
4-Ethylazepane is a seven-membered heterocyclic compound with the molecular formula C8H17N. It belongs to the class of azepanes, which are saturated nitrogen-containing heterocycles. The structure of this compound consists of a six-carbon ring with one nitrogen atom and an ethyl group attached to the fourth carbon. This compound has gained attention in scientific research due to its potential biological activity and various applications in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-aminobutanol with ethyl iodide in the presence of a base such as sodium hydride can lead to the formation of this compound. The reaction typically requires heating and an inert atmosphere to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-ethylazepine, which can be carried out using a palladium catalyst under high pressure and temperature. This method allows for the selective reduction of the double bond in 4-ethylazepine to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethylazepane can undergo various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides, presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
4-Ethylazepane has found applications in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Ethylazepane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. These interactions can lead to the disruption of cellular functions and ultimately result in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without any substituents.
4-Methylazepane: Similar to 4-Ethylazepane but with a methyl group instead of an ethyl group.
4-Phenylazepane: Similar to this compound but with a phenyl group instead of an ethyl group.
Uniqueness of this compound
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-ethylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-8-4-3-6-9-7-5-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNCZUWGNRIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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